molecular formula C16H18N4O2 B2740972 2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2097917-83-2

2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2740972
CAS No.: 2097917-83-2
M. Wt: 298.346
InChI Key: VATQDWJODFYWJN-UHFFFAOYSA-N
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Description

2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a molecular architecture combining pyrimidine and piperidine rings, a scaffold frequently investigated for its potential to interact with biologically relevant enzymes . Specifically, the 4-(piperidin-4-yloxy)pyrimidine motif is recognized in scientific literature as a key structural element in the development of potent and selective kinase inhibitors . Kinases are critical targets in oncology and other disease areas, and compounds with this core structure have been explored as ATP-competitive inhibitors for targets like Protein Kinase B (PKB/Akt) . The pyridine-4-carbonyl group attached to the piperidine nitrogen may serve to modulate the compound's physicochemical properties and binding affinity. This product is intended for research purposes such as assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Analytical data such as purity and NMR characterization should be referenced from the provided Certificate of Analysis. Researchers are encouraged to handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-18-9-4-15(19-12)22-14-5-10-20(11-6-14)16(21)13-2-7-17-8-3-13/h2-4,7-9,14H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATQDWJODFYWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling with Pyridine Carbonyl: The final step involves coupling the piperidine ring with the pyridine carbonyl group through an etherification reaction using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Piperidine-Linked Pyrimidines
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (C₁₀H₁₆N₄, MW: 192.26 g/mol): This compound lacks the pyridine-4-carbonyl group and methylthio substituents. Its simpler structure was synthesized to study crystal packing and heterocyclic interactions, highlighting pyrimidine’s versatility in drug design .
  • 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one (C₂₂H₂₂N₃O₂S, MW: 392.49 g/mol): Features a chromeno-pyrimidine core with a piperidinylphenyl group. Computational studies suggest favorable drug-like properties, including oral bioavailability .
Pyridine-Carbonyl Derivatives
  • 2-Methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine (C₂₇H₂₅N₃O₃, MW: 439.51 g/mol): Replaces the pyridine-4-carbonyl group with a bulkier xanthene-carbonyl substituent. The increased steric hindrance may reduce solubility but enhance binding affinity in hydrophobic pockets .

Substituent Impact on Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₇H₂₀N₄O₂S Pyridine-4-carbonyl, methylthio 344.43 Balanced polarity, potential H-bonding
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ Piperidin-1-yl 192.26 Simplicity, crystallinity
Chromeno-pyrimidine derivative C₂₂H₂₂N₃O₂S Thioxo, piperidinylphenyl 392.49 High bioavailability (computational)
Xanthene-carbonyl analog C₂₇H₂₅N₃O₃ Xanthene-9-carbonyl 439.51 High steric bulk, lipophilic

Key Observations :

  • Pyridine-4-carbonyl vs. Xanthene : The pyridine group in the target compound offers moderate polarity and hydrogen-bonding capability compared to the lipophilic xanthene derivative. This may influence solubility and membrane permeability.
  • Methylthio Group : The sulfur atom in the target compound (absent in other analogs) could enhance metabolic stability or serve as a hydrogen-bond acceptor .

Biological Activity

The compound 2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine (CAS Number: 2097917-83-2) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C16H18N4O2
  • Molecular Weight : 298.3397 g/mol
  • SMILES Notation : Cc1nccc(n1)OC1CCN(CC1)C(=O)c1ccncc1

Biological Activity Overview

Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The specific compound in focus has shown promise in various studies:

Antioxidant Activity

Research indicates that pyrimidine derivatives can exhibit significant antioxidant properties. For instance, a study demonstrated that certain pyrimidine compounds showed antioxidant activity comparable to Trolox, a well-known antioxidant. The tested compounds displayed activities ranging from 71% to 82%, suggesting that structural modifications can enhance these effects .

Anticancer Potential

Pyrimidine derivatives have been investigated for their anticancer properties. A notable case involved the synthesis of chloroethyl pyrimidine nucleosides, which significantly inhibited cell proliferation in vitro on cancer cell lines such as A431, indicating potential for therapeutic applications in oncology .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it was found to act as a lipoxygenase inhibitor with an IC50 value close to that of known inhibitors like NDGA. This suggests its potential utility in treating inflammatory conditions .

Case Studies and Research Findings

StudyFindingsReference
Synthesis and Evaluation of Pyrimidine DerivativesCompounds showed high antioxidant activity (71%-82%) with structural modifications enhancing efficacy
Anticancer Activity of Chloroethyl Pyrimidine NucleosidesSignificant inhibition of A431 cell line proliferation
Lipoxygenase InhibitionCompound exhibited potent lipoxygenase inhibition with IC50 comparable to NDGA

The biological activity of this compound may be attributed to its ability to modulate key cellular pathways:

  • Antioxidant Mechanism : The compound likely scavenges free radicals and reduces oxidative stress through electron donation.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells or inhibit cell cycle progression, leading to reduced tumor growth.
  • Enzyme Inhibition : By binding to the active site of lipoxygenase, it prevents substrate access, thereby inhibiting the inflammatory pathway.

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